molecular formula C8H8O2 B107430 4-Methylbenzoic acid CAS No. 99-94-5

4-Methylbenzoic acid

Cat. No. B107430
CAS RN: 99-94-5
M. Wt: 136.15 g/mol
InChI Key: LPNBBFKOUUSUDB-UHFFFAOYSA-N
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Description

4-Methylbenzoic acid, also known as p-toluic acid, is a methyl-substituted benzoic acid. It is a derivative of benzoic acid with a methyl group positioned para to the carboxyl group on the benzene ring. While the provided papers do not directly discuss 4-methylbenzoic acid, they do provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 4-methylbenzoic acid's chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-methylbenzoic acid often involves the functionalization of the benzene ring or the modification of substituent groups. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves multiple steps starting from 4-amino-2-hydroxybenzoic acid, including methylation, thiocyanation, ethylation, and oxidation . Similarly, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea demonstrates the acylation of thiocyanate with 4-methylbenzoyl chloride followed by treatment with sulfanilamide . These methods suggest that the synthesis of 4-methylbenzoic acid could involve similar strategies, such as the functionalization of toluene or the oxidation of p-xylene.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-methylbenzoic acid has been determined using techniques such as single-crystal X-ray diffraction. For instance, the structure of methyl 4-hydroxybenzoate was analyzed, revealing extensive intermolecular hydrogen bonding and a 3D framework . The crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was also determined, showing it crystallizes in the monoclinic space group . These studies indicate that 4-methylbenzoic acid would likely exhibit similar crystalline properties and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4-methylbenzoic acid can be complex. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative . This suggests that 4-methylbenzoic acid could also participate in electrophilic substitution reactions or nucleophilic addition reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into the behavior of 4-methylbenzoic acid. The solvent-dependent coordination polymers of 3,5-dinitro-4-methylbenzoic acid demonstrate how solvent choice can influence the self-assembly and crystal structure of these complexes . The study of methyl 4-hydroxybenzoate's Hirshfeld surface and theoretical analysis using computational methods such as HF and DFT provides information on intermolecular interactions and chemical quantum parameters . These findings suggest that 4-methylbenzoic acid would have distinct physical properties influenced by its molecular structure and the environment.

Scientific Research Applications

Solubility and Thermodynamics

  • Solubility in Binary Solvents : Research has shown that the solubility of 4-methylbenzoic acid in binary solvent mixtures (like methanol and acetic acid) varies with temperature. This information is vital for industrial processes involving the purification of 4-methylbenzoic acid (Hu et al., 2014).
  • Thermodynamic Properties : Studies have also explored the solid-liquid equilibrium of 4-methylbenzoic acid in various solvents, revealing that its solubility increases with temperature. These findings are significant for understanding the dissolution process and optimizing industrial applications (Yang et al., 2017).

Pharmaceutical and Cosmetic Applications

  • Cosmetic and Drug Preservatives : Methyl 4-hydroxybenzoate, a derivative of 4-methylbenzoic acid, is commonly used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its structural and electronic properties have been extensively studied (Sharfalddin et al., 2020).

Biological and Environmental Studies

  • Degradation Pathways : Research into the anaerobic degradation of 4-methylbenzoate in certain bacteria has shed light on specific degradation pathways, which is important for understanding environmental impacts and potential biotechnological applications (Lahme et al., 2012).
  • Photocatalytic Degradation Studies : The heterogeneous photocatalytic degradation of o-methylbenzoic acid, a related compound, in TiO2 aqueous suspension has been examined. These studies are crucial for environmental cleanup and pollution control strategies (Wang et al., 2000).

Chemical Synthesis and Analysis

  • Biosynthesis of Derivatives : Escherichia coli has been used to synthesize derivatives of 4-hydroxybenzoic acid, which have various functional biological properties and are widely used in various industries (Kim et al., 2020).
  • Sensor Development for Parabens Detection : An electrochemical sensor based on molecularly imprinted polymer for detecting methyl paraben, a derivative of 4-hydroxybenzoic acid, has been developed, highlighting its significance in monitoring preservative levels in pharmaceuticals and personal care products (Soysal, 2021).

Safety And Hazards

4-Methylbenzoic acid may cause an allergic skin reaction and is harmful to aquatic life . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

properties

IUPAC Name

4-methylbenzoic acid
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InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

LPNBBFKOUUSUDB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)O
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Molecular Formula

C8H8O2
Record name P-TOLUIC ACID
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Related CAS

23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt)
Record name 4-Toluic acid
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DSSTOX Substance ID

DTXSID6021618
Record name 4-Methylbenzoic acid
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Molecular Weight

136.15 g/mol
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Physical Description

P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid
Record name P-TOLUIC ACID
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Record name Benzoic acid, 4-methyl-
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Boiling Point

525 to 527 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C
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Vapor Pressure

0.0061 [mmHg]
Record name p-Toluic acid
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Product Name

4-Methylbenzoic acid

CAS RN

99-94-5
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Melting Point

356 to 360 °F (NTP, 1992), 181 °C
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Synthesis routes and methods I

Procedure details

In a 500-ml titanium autoclave equipped with a stirrer and a pressure gauge, 15.36 g of p-toluic acid, 104.0 g of acetic acid, 0.114 g of 1,3,5-triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione (1,3,5-triacetoxyisocyanuric acid) (0.33% by mole relative to p-toluic acid), 0.112 g of cobalt(II) acetate.4H2O and 0.277 g of manganese(II) acetate.4H2O were placed. The autoclave was charged with 2 MPa of oxygen gas and 2 MPa of nitrogen gas and placed in a heated oil bath. The mixture was stirred at 150° C. for 1 hour. After the completion of the reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by high performance liquid chromatography and was found to yield terephthalic acid in 90% yield at 93% conversion of p-toluic acid.
Quantity
15.36 g
Type
reactant
Reaction Step One
Quantity
104 g
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reactant
Reaction Step Two
Quantity
0.114 g
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
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0.112 g
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Reaction Step Six
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0.277 g
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catalyst
Reaction Step Seven
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

In a 500-ml titanium autoclave equipped with a stirrer and a pressure gauge, 15.36 g of p-toluic acid, 104.0 g of acetic acid, 0.066 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1,3,5-trihydroxyisocyanuric acid) (0.33% by mole relative to p-toluic acid), 0.112 g of cobalt(II) acetate.4H2O and 0.277 g of manganese(II) acetate.4H2O were placed. The autoclave was charged with 2 MPa of oxygen gas and 2 MPa of nitrogen gas and placed in a heated oil bath. The mixture was stirred at 150° C. for 1 hour. After the completion of the reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by high performance liquid chromatography and was found to yield terephthalic acid in 63% yield at 68% conversion of p-toluic acid.
Quantity
15.36 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
0.066 g
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reactant
Reaction Step Three
Quantity
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reactant
Reaction Step Four
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0.112 g
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Reaction Step Six
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0.277 g
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catalyst
Reaction Step Seven
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A mixture of Ceiv catalyst from Example 47 (0.08 g), sodium bromate (0.3 g) and 4-methylbenzyl alcohol (0.24 g, 2 mmol) in acetonitrile:water (1:1, 10 ml) was stirred at 80° C. for 40 h under an atmosphere of nitrogen. On cooling ether (70 ml) was added and the catalyst was filtered off. The organic layer was separated and the aqueous phase was extracted with ether (2×50 ml). The combined organic extracts were washed with water (25 ml), dried with anhydrous magnesium sulphate and concentrated to give 4-methylbenzoic acid as a white solid (0.26 g, 96%). M.p. 178° C., lit. 180-182° C.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2 mmol of p-xylene, 0.1 mmol of N-acetoxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.01 mmol of manganese(II) acetate and 2 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 14 hours and thereby yielded terephthalic acid, p-toluic acid and p-carboxybenzaldehyde in yields of 79%, 8% and 5%, respectively.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
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0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0.01 mmol
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catalyst
Reaction Step One
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Synthesis routes and methods V

Procedure details

A mixture of 2 mmol of p-xylene, 0.2 mmol of N-acetoxyphthalimide, 0.01 mmol of cobalt(II) acetate and 2 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 14 hours and thereby yielded terephthalic acid and p-toluic acid in yields of 89% and 1%, respectively.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
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0.01 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,110
Citations
Y Hu, X Liu, W Yang, J Yin, Y Liu, M Liang - Journal of Molecular Liquids, 2014 - Elsevier
… the solubility and temperature dependence of the solubility of 4-methylbenzoic acid. The aim of this study is to explore the solubility of 4-methylbenzoic acid in (methanol + acetic acid) …
Number of citations: 24 www.sciencedirect.com
H Macarie, JP Guyot - Applied microbiology and biotechnology, 1992 - Springer
The potential inhibitory effect of acetate on p-toluic acid methanogenic fermentation was studied during the continuous operation at 5.3 days hydraulic retention time of an upflow …
Number of citations: 48 link.springer.com
C Yang, Q Li, Y Wu - Journal of Molecular Liquids, 2017 - Elsevier
… the 4-methylbenzoic acid chemistry. And then, we want to research the thermodynamic property of 4-methylbenzoic acid. … In this study, the solubility of 4-methylbenzoic acid in pure and …
Number of citations: 16 www.sciencedirect.com
MK Trivedi, A Branton, D Trivedi, G Nayak… - American Journal of …, 2015 - hal.science
… 4-Methylbenzoic acid (4-MBA) is a substituted benzoic acid, … of control and treated samples of 4-methylbenzoic acid. … latent heat of fusion in biofield energy treated 4-methylbenzoic acid. …
Number of citations: 3 hal.science
Z Shu, S Shi, W Cao, W Li, W Luo - Journal of Chemical & …, 2021 - ACS Publications
… Terephthalic acid and 4-methylbenzoic acid … 4-methylbenzoic acid are regarded as the main byproducts of the oxidation reaction. To obtain terephthalic acid and 4-methylbenzoic acid …
Number of citations: 2 pubs.acs.org
Z Khodami, A Nezamzadeh-Ejhieh - Journal of Molecular Catalysis A …, 2015 - Elsevier
The photocatalytic degradation of 4-methylbenzoic acid (MBA) and 2-chloro-5-nitro benzoic acid (CNBA) as aqueous solution mixture was studied using ZnO–SnO 2 /nano-clinoptilolite …
Number of citations: 119 www.sciencedirect.com
M Shirota, T Seki, K Tago, H Katoh… - The Journal of …, 2008 - jstage.jst.go.jp
… ABSTRACT — Oral toxicity of 4-methylbenzoic acid in male … Daily administration of 4methylbenzoic acid, at a dose level … Thus, 4-methylbenzoic acid has the potential for reproductive …
Number of citations: 15 www.jstage.jst.go.jp
M Mohana, PT Muthiah, CD McMillen - … Crystallographica Section C …, 2017 - scripts.iucr.org
… Cocrystals (I) [link] and (II) [link] were prepared by mixing a hot methanolic solution of 5-fluorouracil with a hot methanolic solution of either 4-methylbenzoic acid or 3-nitrobenzoic acid, …
Number of citations: 16 scripts.iucr.org
DQ Li, DZ Liu, FA Wang - Journal of Chemical & Engineering Data, 2001 - ACS Publications
… Only a few solubilities of 4-methylbenzoic acid in water below 343 K have been reported in … in the systems 4-methylbenzoic acid + N-methyl-2-pyrrolidone, 4-methylbenzoic acid + N,N-…
Number of citations: 81 pubs.acs.org
DJ Roberts, PM Fedorak… - Applied and environmental …, 1990 - Am Soc Microbiol
… This reaction was reported to yield the two ortho isomers, 2-hydroxy-4-methylbenzoic acid and … HPLC analyses of authentic samples of 2-hydroxy4-methylbenzoic acid and 2-hydroxy-6-…
Number of citations: 58 journals.asm.org

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